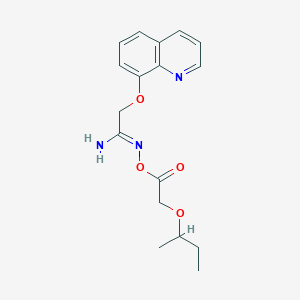

N-(2-(sec-Butoxy)acetoxy)-2-(quinolin-8-yloxy)acetimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H21N3O4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-butan-2-yloxyacetate |

InChI |

InChI=1S/C17H21N3O4/c1-3-12(2)22-11-16(21)24-20-15(18)10-23-14-8-4-6-13-7-5-9-19-17(13)14/h4-9,12H,3,10-11H2,1-2H3,(H2,18,20) |

InChI Key |

JDMXYDIGXNUGNG-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(C)OCC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |

Canonical SMILES |

CCC(C)OCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |

Origin of Product |

United States |

Biological Activity

N-(2-(sec-Butoxy)acetoxy)-2-(quinolin-8-yloxy)acetimidamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 329.37 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities, including antimalarial and anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.

- Receptor Modulation : The quinoline structure indicates possible interactions with neurotransmitter receptors, which could influence central nervous system (CNS) activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicated moderate to significant inhibitory effects on:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Cytotoxicity and Antitumor Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound exhibited promising antitumor activity, particularly against HeLa cells, indicating its potential for further development in cancer therapeutics.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinoline derivatives, including this compound. It was found that modifications to the side chains significantly influenced the activity against both bacterial and fungal strains . -

Cytotoxicity Assessment :

In a comparative analysis of several quinoline derivatives for their cytotoxic effects, this compound demonstrated superior efficacy against HeLa cells compared to other tested compounds . This study highlighted the importance of structural features in enhancing biological activity. -

Mechanistic Studies :

Research investigating the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analyses indicated increased annexin V staining in treated cells, suggesting early apoptotic events .

Scientific Research Applications

Medicinal Chemistry

The compound is noted for its therapeutic potential, particularly as a modulator of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation. Compounds that can modulate TNFα signaling are crucial for treating inflammatory and autoimmune disorders, neurological diseases, and certain cancers. The structural characteristics of N-(2-(sec-Butoxy)acetoxy)-2-(quinolin-8-yloxy)acetimidamide allow it to interact effectively with TNFα pathways, which may lead to the development of new therapeutic agents targeting these conditions .

Anticancer Activity

Recent studies have indicated that derivatives of quinoline, including compounds similar to this compound, exhibit anticancer properties. For instance, research involving quinoxaline derivatives showed that specific modifications led to significant inhibition of cancer cell viability in vitro. The MTT assay demonstrated that certain compounds could inhibit the proliferation of HCT-116 cancer cells effectively . This suggests that this compound could be further explored for its anticancer potential.

Antimalarial Properties

Quinoline derivatives have historically been used as antimalarial agents. The structural framework of this compound positions it as a candidate for further development into antimalarial drugs. Its ability to interfere with the biochemical pathways of malaria parasites could be a significant area for future research and drug development .

Pharmacological Studies

The compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are critical for its application in drug development. Understanding these properties will help in predicting the behavior of the compound in biological systems and its efficacy as a therapeutic agent. Studies focusing on the pharmacokinetics of related compounds provide valuable data that can be extrapolated to this compound .

Table 1: Summary of Experimental Findings Related to Quinoline Derivatives

These findings highlight the diverse applications of quinoline-based compounds in medicinal chemistry and their potential therapeutic roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.